(5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetic acid
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Overview
Description
(5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetic acid is a complex organic compound with a unique structure that includes a brominated phenoxy group, a cyano-substituted pyridine ring, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetic acid typically involves multiple steps, including the formation of the brominated phenoxy group and the cyano-substituted pyridine ring. The synthetic route may involve the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by functional group modifications to introduce the cyano and methoxymethyl groups.
Coupling Reactions: The final step involves coupling the brominated phenoxy group with the pyridine ring using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[5-chloro-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid: Similar structure with a chlorine atom instead of bromine.
2-[5-fluoro-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19BrN4O5 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H19BrN4O5/c1-11-4-13(9-27-2)14(7-21)19(23-11)24-22-8-12-5-16(28-3)17(6-15(12)20)29-10-18(25)26/h4-6,8H,9-10H2,1-3H3,(H,23,24)(H,25,26)/b22-8- |
InChI Key |
USMLEDHVLSVXQX-UYOCIXKTSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C\C2=CC(=C(C=C2Br)OCC(=O)O)OC)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC(=C(C=C2Br)OCC(=O)O)OC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2Br)OCC(=O)O)OC)C#N)COC |
Origin of Product |
United States |
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